Ácido 2,4-dimetoxi-5-nitrobenzoico

Descripción general

Descripción

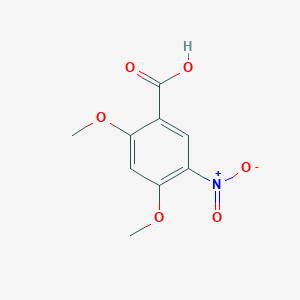

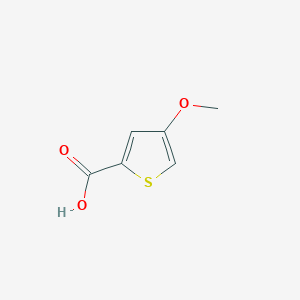

2,4-diMethoxy-5-nitrobenzoic acid (DMNB) is a widely studied organic compound that has a wide range of applications in the scientific and medical fields. It is a nitrobenzoic acid derivative with a molecular formula of C8H7NO5. DMNB has been studied extensively due to its unique properties, which make it a useful tool in the laboratory.

Aplicaciones Científicas De Investigación

Farmacología

En farmacología, el ácido 2,4-dimetoxi-5-nitrobenzoico se utiliza en las primeras etapas del descubrimiento de fármacos. Sirve como bloque de construcción para la síntesis de moléculas complejas que pueden exhibir propiedades terapéuticas. Su grupo nitro se puede reducir o modificar estratégicamente para crear derivados con potencial actividad biológica .

Síntesis Orgánica

Este compuesto es valioso en la síntesis orgánica, particularmente en la construcción de marcos orgánicos complejos. Puede sufrir diversas reacciones químicas, como la sustitución nucleofílica o la sustitución electrofílica aromática, para producir una amplia gama de derivados. Estos derivados son intermediarios cruciales en la síntesis de compuestos orgánicos más complejos .

Ciencia de Materiales

En la ciencia de los materiales, el ácido 2,4-dimetoxi-5-nitrobenzoico se puede utilizar para modificar las propiedades superficiales de los materiales. Su estructura aromática le permite interactuar con otros compuestos orgánicos, lo que potencialmente lleva al desarrollo de nuevos materiales con características mejoradas, como mayor estabilidad térmica o mayor resistencia mecánica .

Química Analítica

El compuesto encuentra aplicaciones en la química analítica como un estándar para calibrar instrumentos y desarrollar métodos analíticos. Sus distintas propiedades espectroscópicas, como la absorción UV, se pueden aprovechar para la cuantificación e identificación de sustancias en mezclas complejas .

Investigación en Bioquímica

En la investigación en bioquímica, el ácido 2,4-dimetoxi-5-nitrobenzoico se puede utilizar para estudiar la cinética y los mecanismos enzimáticos. Sus características estructurales le permiten actuar como un análogo de sustrato o inhibidor de las enzimas, lo que ayuda a comprender las vías bioquímicas e interacciones moleculares .

Ciencias Ambientales

Este compuesto se puede utilizar en ciencias ambientales para estudiar la degradación de compuestos nitroaromáticos, que a menudo se encuentran como contaminantes. La investigación sobre su destino ambiental puede proporcionar información sobre los procesos de biorremediación necesarios para mitigar el impacto de estos contaminantes en los ecosistemas .

Investigación Agrícola

En la investigación agrícola, los derivados del ácido 2,4-dimetoxi-5-nitrobenzoico se pueden explorar por su potencial como nuevos agroquímicos. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un candidato para el desarrollo de nuevos pesticidas o herbicidas que sean más efectivos y respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

It is known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group in the compound can potentially participate in redox reactions, contributing to its biological activity.

Biochemical Pathways

It is known that benzylic compounds can influence various biochemical pathways due to their reactivity .

Action Environment

The action, efficacy, and stability of 2,4-diMethoxy-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action can be influenced by the polarity of the environment . Furthermore, its stability may be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

2,4-DiMethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2,4-DiMethoxy-5-nitrobenzoic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of 2,4-DiMethoxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,4-DiMethoxy-5-nitrobenzoic acid can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression related to cell survival and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2,4-DiMethoxy-5-nitrobenzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2,4-DiMethoxy-5-nitrobenzoic acid can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2,4-DiMethoxy-5-nitrobenzoic acid in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. In vivo studies indicate that 2,4-DiMethoxy-5-nitrobenzoic acid can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2,4-DiMethoxy-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, 2,4-DiMethoxy-5-nitrobenzoic acid can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. Animal studies have also highlighted the potential for 2,4-DiMethoxy-5-nitrobenzoic acid to cause organ-specific toxicity, particularly in the liver and kidneys .

Metabolic Pathways

2,4-DiMethoxy-5-nitrobenzoic acid is involved in several metabolic pathways, including those related to oxidative stress and detoxification This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolitesPhase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which further enhance the compound’s excretion from the body .

Transport and Distribution

The transport and distribution of 2,4-DiMethoxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, 2,4-DiMethoxy-5-nitrobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding proteins, which can sequester the compound and modulate its bioavailability .

Subcellular Localization

The subcellular localization of 2,4-DiMethoxy-5-nitrobenzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a crucial role in directing 2,4-DiMethoxy-5-nitrobenzoic acid to these compartments. For example, the presence of specific amino acid sequences or chemical modifications can facilitate the transport of this compound to the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

2,4-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRLCHPXXOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536114 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90564-41-3 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)